molecular formula C11H10O4 B180561 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid CAS No. 160648-26-0

4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No. B180561
M. Wt: 206.19 g/mol
InChI Key: WNQUXRWZRJWTBX-QPJJXVBHSA-N
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Patent
US06867213B2

Procedure details

18.74 g (0.12 mol) of potassium monomethyl malonate were suspended in 18 ml of pyridine. 15.01 g (0.1 mol) of 4-carboxybenzaldehyde and 0.85 g (0.01 mol) of piperidine were added at room temperature with stirring and the mixture was boiled under reflux until the evolution of carbon dioxide had ceased (about 2 h). A further 60 ml of pyridine were added and the mixture was stirred under reflux for a further 1 h. The reaction mixture was treated with stirring with 500 ml of ice and 110 ml of concentrated hydrochloric acid. After the addition was complete, the mixture was stirred for a further 20 min, and the product was filtered off with suction, washed with water and recrystallized from isopropanol. Yield: 12.85 g (62%).
Name
potassium monomethyl malonate
Quantity
18.74 g
Type
reactant
Reaction Step One
Quantity
15.01 g
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
reactant
Reaction Step Four
Quantity
18 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([O-])=O.[K+].[C:10]([C:13]1[CH:20]=[CH:19][C:16](C=O)=[CH:15][CH:14]=1)([OH:12])=[O:11].N1CCCCC1.C(=O)=O.Cl>N1C=CC=CC=1>[CH3:8][O:7][C:1]([CH:2]=[CH:3][C:16]1[CH:19]=[CH:20][C:13]([C:10]([OH:12])=[O:11])=[CH:14][CH:15]=1)=[O:6] |f:0.1|

Inputs

Step One
Name
potassium monomethyl malonate
Quantity
18.74 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OC.[K+]
Step Two
Name
Quantity
15.01 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
Quantity
0.85 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
110 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 2 h)
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the product was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Name
Type
Smiles
COC(=O)C=CC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06867213B2

Procedure details

18.74 g (0.12 mol) of potassium monomethyl malonate were suspended in 18 ml of pyridine. 15.01 g (0.1 mol) of 4-carboxybenzaldehyde and 0.85 g (0.01 mol) of piperidine were added at room temperature with stirring and the mixture was boiled under reflux until the evolution of carbon dioxide had ceased (about 2 h). A further 60 ml of pyridine were added and the mixture was stirred under reflux for a further 1 h. The reaction mixture was treated with stirring with 500 ml of ice and 110 ml of concentrated hydrochloric acid. After the addition was complete, the mixture was stirred for a further 20 min, and the product was filtered off with suction, washed with water and recrystallized from isopropanol. Yield: 12.85 g (62%).
Name
potassium monomethyl malonate
Quantity
18.74 g
Type
reactant
Reaction Step One
Quantity
15.01 g
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
reactant
Reaction Step Four
Quantity
18 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([O-])=O.[K+].[C:10]([C:13]1[CH:20]=[CH:19][C:16](C=O)=[CH:15][CH:14]=1)([OH:12])=[O:11].N1CCCCC1.C(=O)=O.Cl>N1C=CC=CC=1>[CH3:8][O:7][C:1]([CH:2]=[CH:3][C:16]1[CH:19]=[CH:20][C:13]([C:10]([OH:12])=[O:11])=[CH:14][CH:15]=1)=[O:6] |f:0.1|

Inputs

Step One
Name
potassium monomethyl malonate
Quantity
18.74 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OC.[K+]
Step Two
Name
Quantity
15.01 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
Quantity
0.85 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
110 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 2 h)
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the product was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Name
Type
Smiles
COC(=O)C=CC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.